molecular formula C8H6ClNS B1580696 2-(Chloromethyl)-1,3-benzothiazole CAS No. 37859-43-1

2-(Chloromethyl)-1,3-benzothiazole

Cat. No. B1580696
CAS RN: 37859-43-1
M. Wt: 183.66 g/mol
InChI Key: SERUZNHRWBXDOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Chloromethyl)-1,3-benzothiazole or similar compounds often involves complex chemical reactions . For instance, the synthesis of benzimidazole derivatives, which are structurally similar to benzothiazoles, involves the creation of a library of compounds with substituents at various positions .


Chemical Reactions Analysis

The chemical reactions involving 2-(Chloromethyl)-1,3-benzothiazole are not explicitly mentioned in the available resources .

Scientific Research Applications

Chemical Synthesis and Reactions

2-(Chloromethyl)-1,3-benzothiazole serves as a key intermediate in various chemical synthesis processes. Florio et al. (1999) explored its use in generating chlorohydrins and epoxides, highlighting its reactivity in organic synthesis (Florio, Troisi, Capriati, & Coletta, 1999). Abdel-rahman et al. (1993) demonstrated its role in synthesizing s-triazolo- and 1,2,4-oxadiazolo fused systems, emphasizing its utility in creating complex heterocyclic compounds (Abdel-rahman, Ghattas, El‐Saraf, & Khodary, 1993).

Role in Pharmaceutical Chemistry

Prajapati et al. (2014) reviewed the significance of benzothiazole derivatives in pharmaceutical chemistry, noting their various pharmacological activities. This review underscores the importance of derivatives like 2-(Chloromethyl)-1,3-benzothiazole in drug development (Prajapati, Vekariya, Borad, & Patel, 2014).

Antitumor Properties

Bradshaw et al. (2002) discussed the antitumor properties of 2-(4-aminophenyl)benzothiazoles, where 2-(Chloromethyl)-1,3-benzothiazole derivatives played a crucial role. They highlighted the synthesis of amino acid prodrugs, demonstrating the compound's potential in cancer treatment (Bradshaw et al., 2002).

In Vitro Studies

Rathi et al. (2013) investigated the in-vitro anti-inflammatory activity of 2-[(1,3-benzothiazol-2-ylamino)methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one and its derivatives, which are synthesized from 2-(Chloromethyl)-1,3-benzothiazole. Their findings suggest the compound's potential in anti-inflammatory applications (Rathi, More, Deshmukh, & Chaudhari, 2013).

Corrosion Inhibition

Hu et al. (2016) examined benzothiazole derivatives as corrosion inhibitors for carbon steel, indicating the versatility of 2-(Chloromethyl)-1,3-benzothiazole in industrial applications (Hu, Yan-bin, Ma, Zhu, Jun, Li, & Cao, 2016).

Fluorescent Probes

Gu et al. (2017) developed a benzothiazole-based fluorescent probe for bioimaging, showcasing the application of 2-(Chloromethyl)-1,3-benzothiazole derivatives in biological imaging and diagnostics (Gu, Huang, Su, Duan, Li, & Yao, 2017).

Thermodynamic Properties

Wang et al. (2005) conducted a study on the heat capacities and thermodynamic properties of 2-(Chloromethylthio)benzothiazole, providing insight into the physical properties relevant for various scientific applications (Wang, Tan, Sun, Zhang, Liu, Sun, & Zhang, 2005).

Safety And Hazards

The safety and hazards associated with a compound like 2-(Chloromethyl)-1,3-benzothiazole would depend on its physical and chemical properties. Based on the available resources, it appears that similar compounds can cause severe skin burns and eye damage, and may be toxic if inhaled .

properties

IUPAC Name

2-(chloromethyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERUZNHRWBXDOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80308051
Record name 2-(chloromethyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80308051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-1,3-benzothiazole

CAS RN

37859-43-1
Record name 37859-43-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(chloromethyl)-1,3-benzothiazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Chloromethyl)benzothiazole
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Synthesis routes and methods I

Procedure details

A solution of 2-chloro-1,1,1-triethoxyethane (5.9 g) and 2-aminothiophenol (2.5 g) was heated at 80° C. for 15 minutes. After cooling to room temperature, it was dissovled in methylene chloride (30 ml) and the resulting solution was washed with 3N HCl (10 ml) and then with water (20 ml). The organic portion was evaporated and the residue chromatographed over silica gel to obtain 2-chloromethylbenzothiazole (3.35 g; 90% yield), m.p. 34° C.
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Using literature procedures (Addison, A. W.; Nageswara Rao, T.; Wahlgren, C. G. J. Heterocyclic Chem. 1983, 20, 1481–1484) a substituted 2-aminophenol (or a 2-aminothiophenol (5 mmol)) was mixed with chloroacetic acid (940 mg, 10 mmol) in polyphosphoric acid (5 mL), and the viscous mixture was then heated to 120° C. for 3 hours. The reaction was then cooled, and diluted with water (˜20 mL) and then neutralized with potassium carbonate to pH˜7. The mixture was then extracted with ethyl acetate, and the combined organic fractions were then dried over MgSO4 and concentrated. The residue was then purified by column chromatography on silica gel (50% ethyl acetate in hexanes) to afford the desired 2-chloromethylbenzoxazole (or 2-chloromethylbenzothiazole).
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
substituted 2-aminophenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mmol
Type
reactant
Reaction Step Two
Quantity
940 mg
Type
reactant
Reaction Step Two
[Compound]
Name
polyphosphoric acid
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of aminothiophenol (8.3 g) in methylene chloride at 0° C. is added methyl chloroacetimidate hydrochloride1 (8.6 g). The reaction is allowed to warm to room temperature while stirring overnight. The mixture is washed with water three times; dried over magnesium sulfate and concentrated to an oil. The oil is distilled (120°-135° C. at 0.5 mm Hg) to give 7.8 g (71% yield) of product.
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
71%

Synthesis routes and methods IV

Procedure details

To a solution of aminothiophenol (8.3 g) in methylene chloride at 0° C. is added methyl chloroacetimidate hydrochloride [prepared according to procedures described by R. Rogers and D. G. Nielson, Chem. Rev., 61, 179 (1961)](8.6 g). The reaction is allowed to warm to room temperature while stirring overnight. The mixture is washed with water three times; dried over magnesium sulfate and concentrated to an oil. The oil is distilled (120°-135° C. at 0.5 mm Hg) to give 7.8 g (71% yield) of product.
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
71%

Synthesis routes and methods V

Procedure details

Chloroacetyl chloride (81.6 ml) is added dropwise to a solution composed of 2-aminothiophenol (112 ml, 1.04 mol), dichloromethane (1.2 l) and three drops of dimethylformamide, while the temperature is kept below 40° C. After stirring for 18 hours, the precipitate formed is filtered off by suction and then dissolved in a minimum amount of water. This aqueous phase is extracted with pentane and the extracts are concentrated under vacuum at room temperature, giving 120 g (65%) of a flaky solid.
Quantity
81.6 mL
Type
reactant
Reaction Step One
Quantity
112 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
1.2 L
Type
solvent
Reaction Step Four
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Chloromethyl)-1,3-benzothiazole
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2-(Chloromethyl)-1,3-benzothiazole

Citations

For This Compound
9
Citations
S Florio, L Troisi, V Capriati, G Coletta - Tetrahedron, 1999 - Elsevier
Lithiated chloromethyl derivatives2a-d, available by deprotonation of 2-(chloromethyl)-1,3-benzothiazole1a, -1,3-oxazoline1b, -pyridine1c and -quinoline1d, react with carbonyl …
Number of citations: 11 www.sciencedirect.com
NV Puranik, HM Puntambekar, P Srivastava - Medicinal Chemistry …, 2016 - Springer
Benzothiazole derivatives were synthesized and their antidiabetic potential evaluated using α-glucosidase, α-amylase, non-enzymatic glycosylation of hemoglobin and advanced …
Number of citations: 29 link.springer.com
T Ercanli, BAL Nur Banu, ED ÖZDEMIR… - Rev. Roum …, 2016 - researchgate.net
Meperidine (a) is a narcotic analgesic which binds to opioid receptors, particularly µ receptor. The 4-phenylpiperidine series of compound meperidine possesses a rapid onset and short …
Number of citations: 4 www.researchgate.net
Z Zhu, C Chen, J Zhang, F Lai, J Feng… - Journal of Medicinal …, 2023 - ACS Publications
Dihydrofolate reductase (DHFR), a core enzyme of folate metabolism, plays a crucial role in the biosynthesis of purines and thymidylate for cell proliferation and growth in both …
Number of citations: 3 pubs.acs.org
A Hamdi, M Yaseen, WA Ewes, MA Bhat… - Journal of Enzyme …, 2023 - Taylor & Francis
This research study describes the development of new small molecules based on 2,4-thiazolidinedione (2,4-TZD) and their aldose reductase (AR) inhibitory activities. The synthesis of …
Number of citations: 1 www.tandfonline.com
D Macdonald, C Brideau, CC Chan… - Bioorganic & medicinal …, 2008 - Elsevier
The discovery and SAR of a novel series of substituted 2,2-bisaryl-bicycloheptane inhibitors of 5-lipoxygenase activating protein (FLAP) are herein described. SAR studies have shown …
Number of citations: 25 www.sciencedirect.com
RLF Bradford - 2002 - search.proquest.com
A series of bicyclic compounds were synthesized to investigate their interaction with liquid crystals and as triggers for light-induced change to the bulk properties of the material. …
Number of citations: 2 search.proquest.com
S Florio, V Capriati, G Colli - Tetrahedron, 1997 - Elsevier
2-chloroalkylbenzothiazoles 1a-c react with alkoxides to give substitution and ring-expanded products 3 and 4. The substitution ring-enlargement competition much depends upon the …
Number of citations: 13 www.sciencedirect.com
H Sharghi, O Asemani - Synthetic Communications®, 2009 - Taylor & Francis
Methanesulfonic acid/SiO 2 (1 mL/0.3 g) was found to be as an expeditious mixture in the synthesis of 2-substituted aromatic and aliphatic benzothiazoles at 140 C using carboxylic …
Number of citations: 91 www.tandfonline.com

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